molecular formula C10H8F3NO2 B14009450 (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

Cat. No.: B14009450
M. Wt: 231.17 g/mol
InChI Key: XVBFFBRYBZHQRS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound characterized by its unique pyrano[3,4-b]pyridin-5-one structure This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one has a broad spectrum of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (8R)-8-methyl-2-(difluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
  • (8R)-8-methyl-2-(chloromethyl)-8H-pyrano[3,4-b]pyridin-5-one
  • (8R)-8-methyl-2-(bromomethyl)-8H-pyrano[3,4-b]pyridin-5-one

Uniqueness

Compared to similar compounds, (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability and reactivity, making it more suitable for various applications. The trifluoromethyl group also imparts unique electronic properties, influencing the compound’s interaction with molecular targets and its overall biological activity.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3/t5-/m1/s1

InChI Key

XVBFFBRYBZHQRS-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1

Canonical SMILES

CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.